Cas no 113715-23-4 (N-(4-cyanophenyl)-2-methylpropanamide)
N-(4-cyanophenyl)-2-methylpropanamide Chemical and Physical Properties
Names and Identifiers
-
- Propanamide,N-(4-cyanophenyl)-2-methyl-
- N-(4-CYANOPHENYL)-2-METHYLPROPANAMIDE
- 4'-Cyano-2-methylpropananilide
- AC1Q1NYD
- ACMC-20eft1
- CTK4A8410
- p-cyanoisobutyranilide
- Propanamide, N-(4-cyanophenyl)-2-methyl-
- 113715-23-4
- EN300-26821
- AKOS000200051
- SCHEMBL12309897
- N-(4-Cyanophenyl)isobutyramide
- CS-0243773
- DTXSID80585446
- Z30612234
- N-(4-cyanophenyl)-2-methylpropanamide
-
- MDL: MFCD09040418
- Inchi: 1S/C11H12N2O/c1-8(2)11(14)13-10-5-3-9(7-12)4-6-10/h3-6,8H,1-2H3,(H,13,14)
- InChI Key: WQZFOMXBTXLFNS-UHFFFAOYSA-N
- SMILES: O=C(C(C)C)NC1C=CC(C#N)=CC=1
Computed Properties
- Exact Mass: 188.09506
- Monoisotopic Mass: 188.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 52.9Ų
Experimental Properties
- PSA: 52.89
N-(4-cyanophenyl)-2-methylpropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26821-1g |
N-(4-cyanophenyl)-2-methylpropanamide |
113715-23-4 | 95% | 1g |
$256.0 | 2023-09-11 | |
| Enamine | EN300-26821-5g |
N-(4-cyanophenyl)-2-methylpropanamide |
113715-23-4 | 95% | 5g |
$743.0 | 2023-09-11 | |
| Enamine | EN300-26821-10g |
N-(4-cyanophenyl)-2-methylpropanamide |
113715-23-4 | 95% | 10g |
$1101.0 | 2023-09-11 | |
| Enamine | EN300-26821-0.05g |
N-(4-cyanophenyl)-2-methylpropanamide |
113715-23-4 | 95% | 0.05g |
$42.0 | 2023-09-11 | |
| Enamine | EN300-26821-0.1g |
N-(4-cyanophenyl)-2-methylpropanamide |
113715-23-4 | 95% | 0.1g |
$66.0 | 2023-09-11 | |
| Enamine | EN300-26821-0.25g |
N-(4-cyanophenyl)-2-methylpropanamide |
113715-23-4 | 95% | 0.25g |
$92.0 | 2023-09-11 | |
| Enamine | EN300-26821-0.5g |
N-(4-cyanophenyl)-2-methylpropanamide |
113715-23-4 | 95% | 0.5g |
$175.0 | 2023-09-11 | |
| Enamine | EN300-26821-1.0g |
N-(4-cyanophenyl)-2-methylpropanamide |
113715-23-4 | 95% | 1.0g |
$256.0 | 2023-07-02 | |
| Enamine | EN300-26821-2.5g |
N-(4-cyanophenyl)-2-methylpropanamide |
113715-23-4 | 95% | 2.5g |
$503.0 | 2023-09-11 | |
| Enamine | EN300-26821-5.0g |
N-(4-cyanophenyl)-2-methylpropanamide |
113715-23-4 | 95% | 5.0g |
$743.0 | 2023-07-02 |
N-(4-cyanophenyl)-2-methylpropanamide Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on N-(4-cyanophenyl)-2-methylpropanamide
N-(4-Cyanophenyl)-2-Methylpropanamide: A Comprehensive Overview
N-(4-Cyanophenyl)-2-methylpropanamide (CAS No. 113715-23-4) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its unique structural features, has been the subject of numerous studies due to its potential applications in drug development and material science. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with N-(4-cyanophenyl)-2-methylpropanamide.
Chemical Structure and Properties: N-(4-Cyanophenyl)-2-methylpropanamide is a derivative of anilide with a molecular formula of C10H11N2O. The compound features a cyano group (-CN) attached to a phenyl ring and an amide group (-CONH-) linked to a 2-methylpropane moiety. The presence of these functional groups imparts distinct chemical properties to the molecule. The cyano group is known for its strong electron-withdrawing effect, which can influence the reactivity and stability of the compound. Additionally, the amide group contributes to the molecule's polarity and hydrogen bonding capabilities, making it suitable for various chemical reactions and interactions.
Synthesis Methods: The synthesis of N-(4-cyanophenyl)-2-methylpropanamide can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-cyanobenzoyl chloride with 2-methylpropylamine in the presence of a base such as triethylamine. This reaction typically proceeds via nucleophilic acyl substitution, yielding the desired product with high purity and yield. Another approach involves the coupling of 4-cyanophenyl isocyanate with 2-methylpropanol followed by dehydrogenation to form the amide bond. These synthetic strategies have been optimized in recent studies to enhance efficiency and reduce by-product formation.
Biological Activities: Recent research has highlighted the potential biological activities of N-(4-cyanophenyl)-2-methylpropanamide. Studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. Additionally, it has been reported to possess antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases. These findings suggest that N-(4-cyanophenyl)-2-methylpropanamide could be a promising lead compound for the development of novel therapeutic agents targeting inflammatory and oxidative stress disorders.
Pharmaceutical Applications: The unique combination of chemical properties and biological activities makes N-(4-cyanophenyl)-2-methylpropanamide an attractive candidate for pharmaceutical research. Current efforts are focused on optimizing its pharmacokinetic properties to improve bioavailability and reduce potential side effects. Preclinical studies have demonstrated that this compound can effectively cross biological membranes, making it suitable for oral administration. Furthermore, ongoing clinical trials are evaluating its efficacy in treating conditions such as rheumatoid arthritis and neurodegenerative diseases.
Material Science Applications: strong> Beyond its pharmaceutical potential, N-(4-cyanophenyl)-2-methylpropanamide has also found applications in material science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique physical and chemical properties, such as high surface area and porosity, which make them valuable for applications in gas storage, catalysis, and sensing technologies.
Recent Research Advancements: strong> The scientific community continues to explore new avenues for utilizing N-(4-cyanophenyl)-2-methylpropanamide strong>. Recent studies have investigated its potential as a building block for supramolecular assemblies, where it can self-assemble into well-defined nanostructures through non-covalent interactions such as hydrogen bonding and π-π stacking. These nanostructures have shown promise in drug delivery systems due to their ability to encapsulate and release therapeutic agents in a controlled manner.
In conclusion, N-(4-cyanophenyl)-2-methylpropanamide strong> (CAS No. 113715-23-4) is a multifaceted compound with a wide range of applications in chemistry, biology, pharmaceuticals, and material science. Its unique chemical structure and biological activities make it a valuable candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and potential uses, it is likely that this compound will play an increasingly important role in advancing various scientific fields.
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